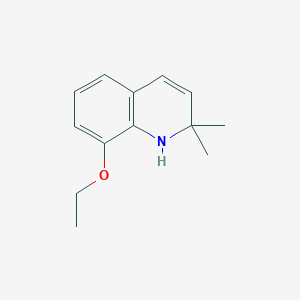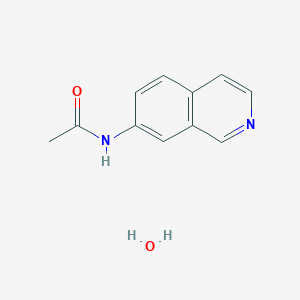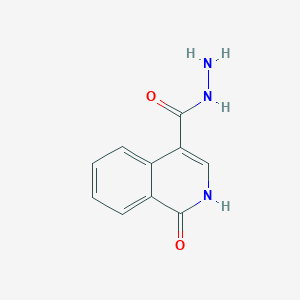
8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is a quinoline derivative known for its unique chemical structure and properties. This compound is characterized by the presence of an ethoxy group at the 8th position and two methyl groups at the 2nd position on the quinoline ring. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while substitution can produce various functionalized quinolines.
Aplicaciones Científicas De Investigación
8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound has a similar structure but with an additional methyl group at the 4th position.
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This derivative has an ethoxycarbonyl group instead of a methyl group.
Uniqueness
8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
8-ethoxy-2,2-dimethyl-1H-quinoline |
InChI |
InChI=1S/C13H17NO/c1-4-15-11-7-5-6-10-8-9-13(2,3)14-12(10)11/h5-9,14H,4H2,1-3H3 |
Clave InChI |
BUINEXWYGOKEDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1NC(C=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)

![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)
![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)
